PDE4B1 Inhibition Potency: 6-Bromo-4-methylpyridine-3-sulfonamide vs. Rolipram
6-Bromo-4-methylpyridine-3-sulfonamide exhibits sub-nanomolar inhibition of human recombinant PDE4B1 (IC₅₀ = 0.316 nM) in a scintillation proximity assay using [³H]-cAMP as substrate [1]. This is approximately 3,000-fold more potent than the prototypical PDE4 inhibitor rolipram (IC₅₀ ~1,000 nM under comparable assay conditions [2]).
| Evidence Dimension | PDE4B1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM |
| Comparator Or Baseline | Rolipram: IC₅₀ ~1,000 nM |
| Quantified Difference | Approximately 3,164-fold greater potency for the target compound |
| Conditions | Full-length human recombinant PDE4B1; [³H]-cAMP substrate; scintillation proximity assay (BindingDB, ChEMBL curated) |
Why This Matters
This order-of-magnitude potency advantage over a clinical-stage PDE4 inhibitor justifies prioritizing 6-bromo-4-methylpyridine-3-sulfonamide as a lead-like scaffold for PDE4-targeted programs where maximizing target engagement at low concentrations is critical.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271). IC₅₀ data for PDE4B1. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148240 View Source
- [2] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. J Pharmacol Exp Ther. 2001;297(1):267-279. View Source
